(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in various scientific fields. Its structural features, including a pyridine and piperazine core, make it a versatile entity in chemical and biological research. The compound is notable for its unique substituents, which influence its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves multiple steps:
Synthesis of Pyridine Intermediate: : The pyridine intermediate is synthesized through a series of reactions starting from commercially available materials. The process typically involves halogenation, followed by nucleophilic substitution to introduce the tetrahydro-2H-pyran-4-yl group.
Synthesis of Piperazine Intermediate: : The piperazine core is prepared by reacting appropriate amines with dihalo compounds under controlled conditions to introduce the trifluoromethylphenyl group.
Coupling Reaction: : The final step involves coupling the pyridine and piperazine intermediates using specific coupling agents like EDCI or DCC in a suitable solvent such as DMF or DMSO. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to increase yield and reduce costs. This often involves continuous flow chemistry and catalytic processes to streamline the reaction steps. Purification processes like crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction, particularly at the piperazine ring and the tetrahydro-2H-pyran-4-yl group, using agents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: : The aromatic systems allow for various electrophilic and nucleophilic substitutions, depending on the reagents and conditions used.
Coupling Reactions: : The compound can participate in cross-coupling reactions (e.g., Suzuki coupling) to form complex structures.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Halides, alkoxides, amines
Major Products Formed
The reactions yield products with modified functional groups, enhancing the compound's applicability in different chemical environments. For example, oxidation can introduce additional oxygen-containing groups, increasing polarity and reactivity.
Scientific Research Applications
This compound finds applications across various scientific domains:
Chemistry: : As a building block in organic synthesis for creating complex molecules.
Biology: : In studying biological pathways and interactions due to its potential bioactivity.
Medicine: : Potential pharmacological properties make it a candidate for drug development.
Industry: : Used in creating specialized materials and chemicals for industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The piperazine ring can interact with receptors in the nervous system, modulating their activity. The trifluoromethylphenyl group enhances lipophilicity, aiding in membrane permeability and interaction with intracellular targets. Molecular pathways involved include signal transduction mechanisms, where the compound can act as an agonist or antagonist, depending on the context.
Comparison with Similar Compounds
When compared to similar compounds like (4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone or tetrahydro-2H-pyran-4-yl)pyridin-4-yl)methanone, (2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone stands out due to its dual functional groups that confer both flexibility and reactivity. The combination of a pyridine and piperazine core, along with the tetrahydro-2H-pyran and trifluoromethylphenyl substituents, make it unique in its class.
Properties
IUPAC Name |
[2-(oxan-4-yloxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)17-2-1-3-18(15-17)27-8-10-28(11-9-27)21(29)16-4-7-26-20(14-16)31-19-5-12-30-13-6-19/h1-4,7,14-15,19H,5-6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFXIXWOHIPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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